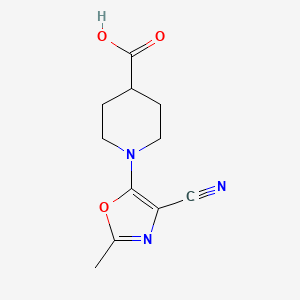

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid

Description

This compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 4-cyano-2-methyl-1,3-oxazole moiety. The carboxylic acid group contributes to hydrogen-bonding interactions, which are critical for biological activity or coordination in metal-organic frameworks. Commercial availability (CymitQuimica, 2025) suggests its utility as a building block in medicinal chemistry or materials science .

Properties

IUPAC Name |

1-(4-cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c1-7-13-9(6-12)10(17-7)14-4-2-8(3-5-14)11(15)16/h8H,2-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFWQCYDIGLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)N2CCC(CC2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Oxazoles

are a class of organic compounds that contain a five-membered ring with an oxygen atom and a nitrogen atom. They are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities. The specific activities depend on the substitution pattern in the oxazole derivatives.

Biological Activity

1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid, with the CAS number 1081115-59-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anticancer properties and other pharmacological effects, supported by data tables and relevant case studies.

Molecular Formula: C₁₁H₁₃N₃O₃

Molecular Weight: 235.24 g/mol

Purity: >90% .

Biological Activity Overview

Research indicates that compounds featuring the oxazole ring system exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various cancer cell lines.

Anticancer Activity

-

Cell Line Studies:

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (Breast Cancer)

- U-937 (Monocytic Leukemia)

- CEM (T-Acute Lymphoblastic Leukemia)

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

-

Mechanism of Action:

- Flow cytometry assays revealed that this compound induces apoptosis in cancer cells. The mechanism involves increasing caspase activity and altering cell cycle progression, particularly arresting cells in the G1 phase .

- Molecular docking studies suggest that it interacts strongly with key proteins involved in apoptosis pathways, similar to known anticancer agents like Tamoxifen .

Additional Pharmacological Activities

Beyond its anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities:

Case Studies and Research Findings

Several studies have explored the broader implications of oxazole derivatives in drug discovery:

-

Study on Oxazole Derivatives:

- A study published in MDPI highlighted that derivatives containing the oxazole core exhibited significant anticancer activity with lower toxicity profiles compared to traditional chemotherapeutics .

- The study emphasized the importance of substituents on the oxazole ring in enhancing biological activity.

- Comparative Analysis:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Compound A : 1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid (CAS RN: 1119451-20-5)

- Structural Differences: The oxazole ring is substituted with a 4-isopropylphenyl group instead of cyano and methyl groups.

- Aromatic substituents may enhance π-π stacking interactions in biological targets, though the absence of the cyano group reduces electron-withdrawing effects .

Compound B : 1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic Acid (CAS RN: 897769-44-7)

- Structural Differences : Features a 4-ethylphenyl group on the oxazole.

- Implications: The ethyl group offers moderate lipophilicity compared to the cyano group, balancing solubility and permeability. Reduced electronic effects compared to the cyano-substituted target compound may alter reactivity in synthetic modifications .

Functional Group Modifications

Compound C : 1-{4-Cyano-2-[4-(Dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide (CAS RN: 941240-55-7)

- Structural Differences : Carboxylic acid is replaced with a carboxamide (-CONH₂), and a dimethylsulfamoyl group is introduced on the phenyl ring.

- Implications: Carboxamide reduces acidity (pKa ~0.5–1.5 higher than carboxylic acid), altering hydrogen-bonding capacity and bioavailability.

Compound D : 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid (CAS RN: 406476-31-1)

- Structural Differences : Oxazole replaced with a pyridine ring bearing a trifluoromethyl (-CF₃) group.

- Implications: Pyridine’s nitrogen enhances water solubility and metal-coordination capability.

Ring System Modifications

Compound E : 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic Acid (CAS RN: 1035840-33-5)

- Structural Differences : Fused oxazolo[4,5-b]pyridine system replaces the simple oxazole.

- Increased aromatic surface area enhances π-π interactions but may reduce solubility .

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Metabolic Stability: The target compound’s cyano group may reduce oxidative metabolism compared to alkyl-substituted analogs (Compounds A, B) .

- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than carboxamides (Compound C), though ester prodrug strategies (e.g., ethoxycarbonyl derivatives, ) could modulate this .

- Biological Activity : Piperidine-4-carboxylic acid derivatives are explored as prodrugs (e.g., nipecotic acid analogs) or enzyme inhibitors, where substituent electronic properties dictate target affinity .

Preparation Methods

Preparation of the 4-Cyanopiperidine Intermediate

The 4-cyanopiperidine moiety is a crucial intermediate for the synthesis of the target compound. Multiple methods exist for its preparation, with varying yields, complexities, and environmental considerations.

Key method: Dehydration of Isonipecotamide

- Starting Material: Isonipecotamide (piperidine-4-carboxamide)

- Dehydrating Agents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride

- Solvents: Organic solvents such as n-propyl acetate, benzene, toluene, or xylene

- Procedure:

- Isonipecotamide is dehydrated to 4-cyanopiperidine or its hydrochloride salt by treatment with a dehydrating agent.

- For example, reaction with thionyl chloride in the presence of a formamide diluent (e.g., dibutylformamide) at atmospheric pressure and controlled temperature (around 20 °C) for extended periods (e.g., 18 hours) yields 4-cyanopiperidine hydrochloride.

- Workup:

- Filtration of the reaction mixture to isolate the solid product.

- Washing with the reaction diluent and drying.

- Yields and Purity:

| Method | Dehydrating Agent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| POCl₃ dehydration (WO 2004/092124) | Phosphorus oxychloride | ~30 | Established method | Multiple extraction steps, low yield |

| Trifluoroacetic anhydride method | Trifluoroacetic anhydride | ~27 | Mild conditions | Requires additional hydrolysis step |

| Thionyl chloride with formamide | SOCl₂ + dibutylformamide | ~73 | High yield, simpler workup | Long reaction time |

The optimized method with thionyl chloride and dibutylformamide is preferred for industrial applications due to higher yield, simpler isolation, and better purity.

Coupling of Piperidine and Oxazole Fragments

The final assembly of 1-(4-Cyano-2-methyl-1,3-oxazol-5-yl)piperidine-4-carboxylic acid involves coupling the oxazole ring to the piperidine-4-carboxylic acid.

- Nucleophilic substitution or cross-coupling reactions:

- The piperidine nitrogen can be alkylated or acylated with a suitable oxazole derivative bearing a leaving group at the 5-position.

- Direct condensation:

- Formation of amide or imine bonds under controlled conditions.

Details on the exact coupling method for this compound are sparse in public sources, but standard heterocyclic coupling techniques apply.

Purification and Characterization

- Purification:

- Filtration, crystallization, and chromatographic techniques (e.g., silica gel chromatography) are used to isolate the pure compound.

- Characterization:

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Dehydration of isonipecotamide | Conversion to 4-cyanopiperidine hydrochloride | Thionyl chloride, dibutylformamide, n-propyl acetate, 20 °C, 18 h | 73 | High purity, simple isolation |

| 2. Synthesis of 4-cyano-2-methyl-1,3-oxazole | Cyclization from suitable precursors (e.g., α-haloketones) | Microwave-assisted or conventional heating, green solvents | Variable | Adapted from oxazole synthesis methods |

| 3. Coupling reaction | Attachment of oxazole to piperidine-4-carboxylic acid | Nucleophilic substitution or condensation | Not specified | Requires optimization |

| 4. Purification | Filtration, crystallization, chromatography | Solvent washes, silica gel chromatography | - | Confirmed by NMR, IR, MS |

Research Findings and Industrial Relevance

- The dehydration of isonipecotamide using thionyl chloride in the presence of a formamide diluent is a significant improvement over older methods, offering better yields and simpler workup, making it suitable for scale-up.

- Modern synthetic methods for oxazole derivatives emphasize green chemistry principles, including microwave-assisted synthesis and solvent optimization, which can be translated to the preparation of the oxazole fragment in the target compound.

- The coupling step remains a critical area for further research to optimize reaction conditions, yields, and selectivity.

Q & A

Q. Characterization Techniques :

How does the presence of the 4-cyano-2-methyloxazole moiety influence the compound's reactivity and interaction with biological targets?

Advanced Research Question

Methodological Answer:

The 4-cyano-2-methyloxazole group:

- Electronic Effects : The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic attacks (e.g., in enzyme binding pockets) .

- Steric Effects : The methyl group introduces steric hindrance, potentially limiting access to certain binding sites.

- Biological Interactions : In analogs, oxazole derivatives exhibit affinity for kinases or GPCRs due to hydrogen bonding with the cyano group . For example, similar compounds show inhibitory activity against carbonic anhydrases via coordination of the cyano group to zinc ions .

Q. Comparative Analysis :

What are the recommended strategies for resolving contradictory results in biological activity assays of this compound?

Advanced Research Question

Methodological Answer:

Contradictions may arise from:

- Purity Issues : Verify compound purity via HPLC (>95%) and repeat assays with rigorously purified samples .

- Assay Conditions : Optimize buffer pH, ionic strength, and temperature (e.g., kinetic assays at 37°C vs. room temperature) .

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography (as in ) to rule out conformational mismatches.

Case Study : A study on pyrazole-4-carboxylic acid derivatives found that impurities <2% caused false negatives in kinase assays. Repurification resolved discrepancies .

How can computational methods aid in designing derivatives with enhanced properties?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Predict binding modes to target proteins (e.g., using AutoDock Vina). For example, docking revealed that cyano-oxazole derivatives bind to the ATP pocket of kinases via π-π stacking .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioavailability. A QSAR model for piperidinecarboxylic acids showed that ClogP <3 improves solubility .

- Quantum Chemical Calculations : Optimize synthetic routes using reaction path simulations (e.g., ICReDD’s approach to minimize trial-and-error synthesis) .

Example : DFT calculations on similar oxazole-piperidine hybrids predicted regioselective reactivity for functionalization at the piperidine C-3 position .

What critical factors optimize the hydrolysis step in synthesizing this compound?

Basic Research Question

Methodological Answer:

Key factors include:

- Base Concentration : Use 5N NaOH for complete ester hydrolysis without side reactions .

- Reaction Time : 24 hours at room temperature ensures >85% yield .

- Acidification Control : Adjust to pH 3–4 with HCl to precipitate the carboxylic acid .

- Solvent Removal : Evaporate EtOH under vacuum to prevent ester reformation.

Q. Optimization Table :

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| NaOH Concentration | 5N | <3N: Incomplete hydrolysis |

| Temperature | 25°C | >40°C: Degradation |

| Acidification pH | 3–4 | pH <2: Over-protonation |

How does piperidine ring stereochemistry affect physicochemical properties and activity?

Advanced Research Question

Methodological Answer:

- Conformational Flexibility : Chair vs. boat conformations influence solubility. Chair conformers enhance aqueous solubility due to equatorial carboxylate orientation .

- Biological Activity : Enantiomers may exhibit divergent binding. For example, (R)-configured piperidine derivatives showed 10-fold higher affinity for serotonin receptors than (S)-forms in structural analogs .

Validation : X-ray crystallography (e.g., ) and circular dichroism can resolve stereochemical ambiguities.

What in silico and in vitro approaches elucidate metabolic pathways?

Advanced Research Question

Methodological Answer:

- In Silico Tools : Use GLORY or MetaPrint2D to predict Phase I/II metabolism. Cyano groups are often metabolized to amides or carboxylic acids .

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. For example, oxidative metabolism of the oxazole ring to oxazoline derivatives was observed in similar compounds .

Q. Workflow :

Predict metabolites using software.

Validate via microsomal incubation.

Compare with in vivo pharmacokinetic data (if available).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.